2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone

Description

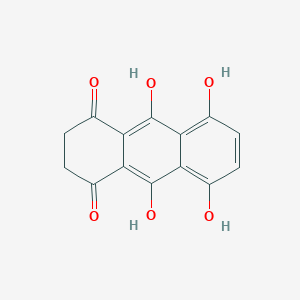

2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone (CAS No. 81-59-4) is a reduced derivative of 1,4,5,8-tetrahydroxyanthraquinone, characterized by a dihydroanthracene core with four hydroxyl groups at positions 1, 4, 5, and 7. Its molecular formula is C₁₄H₁₀O₆, and it is often referred to as the leuco (reduced) form of the parent anthraquinone . The compound is synthesized via the reduction of 1,4,5,8-tetrahydroxyanthraquinone, which itself is derived from danthron (1,8-dihydroxyanthraquinone) through nitration and subsequent treatment with sodium sulfide and thiosulfate . Key applications include its role as an intermediate in the synthesis of mitoxantrone, an antineoplastic agent , and its use in analytical chemistry for HPLC separation studies .

Properties

IUPAC Name |

5,8,9,10-tetrahydroxy-2,3-dihydroanthracene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-2,15-16,19-20H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQPINQAQJTYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C3=C(C=CC(=C3C(=C2C1=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058851 | |

| Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-59-4 | |

| Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 81-59-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,4,5,8-tetrahydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitration-Reduction Pathway from Chrysazin

A widely documented approach involves the nitration and subsequent reduction of chrysazin (1,8-dihydroxyanthraquinone). This method, optimized by Chang and Cheng, begins with the nitration of chrysazin using concentrated nitric acid at controlled temperatures . The nitro intermediates are then reduced to amino derivatives using iron powder in acidic media, followed by treatment with sodium hydrosulfite (Na₂S₂O₄) in alkaline conditions to yield leuco-1,4,5,8-tetrahydroxyanthraquinone .

Key steps include:

-

Nitration : Conducted at 0–5°C to prevent over-nitration, yielding 1,4,5,8-tetranitroanthraquinone.

-

Reduction : Iron powder in hydrochloric acid reduces nitro groups to amines, forming 1,4,5,8-tetraaminoanthraquinone.

-

Leuco Formation : Sodium hydrosulfite in NaOH solution facilitates reductive aromatization, achieving a final yield of 68–72% .

This method is noted for scalability, with pilot-scale batches exceeding 10 kg, making it industrially viable despite moderate yields .

Diels-Alder Cycloaddition with Succinimide Derivatives

An alternative route, patented by Norvez et al., employs a Diels-Alder reaction between N-substituted succinimides and p-benzoquinone . The synthesis begins with the preparation of 2,5-disiloxypyrrole from succinimide derivatives, which reacts with p-benzoquinone under cryogenic conditions (−78°C) in tetrahydrofuran (THF) .

Critical Parameters :

-

Temperature Control : Reactions are maintained at −78°C to prevent side reactions.

-

Silane Protection : Trimethylchlorosilane (TMCS) is used to protect hydroxyl groups, enhancing regioselectivity.

-

Oxidative Workup : Post-reaction treatment with dilute HCl removes protecting groups, yielding 2,3-dihydro-1,4,5,8-tetrahydroxyanthraquinone in 31–38% yield .

While this method avoids hazardous nitration steps, its low yield and reliance on cryogenic conditions limit industrial adoption .

Condensation with Alkylene Diamines

A third approach, detailed in U.S. Patent 4,197,249, involves condensation of leuco-1,4,5,8-tetrahydroxyanthraquinone with alkylene diamines such as 1,3-diaminopropane or 2-(2-aminoethylamino)ethanol . The reaction proceeds in polar aprotic solvents (e.g., N,N,N',N'-tetramethylethylenediamine) under nitrogen at 50–60°C, followed by oxidative aromatization using air or hydrogen peroxide .

Optimized Protocol :

-

Leuco Intermediate Synthesis : Chrysazin-derived leuco compound is prepared via Na₂S₂O₄ reduction .

-

Condensation : Leuco compound reacts with 1,3-diaminopropane (1:2 molar ratio) in refluxing dioxane for 5 hours.

-

Oxidation : Crude product is treated with 3% H₂O₂ in ethanol, yielding this compound with 38% isolated yield .

This method is favored for its straightforward purification via column chromatography and adaptability to pharmaceutical synthesis .

Comparative Analysis of Synthesis Methods

Key Findings :

-

The nitration-reduction pathway offers the highest yield and scalability, making it the preferred industrial method despite its use of corrosive reagents .

-

The Diels-Alder method provides an alternative route with milder conditions but suffers from low yields and operational complexity .

-

Condensation with diamines balances yield and practicality, particularly for small-scale pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Further reduction can lead to the formation of fully hydrogenated anthracene derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, and other functionalized derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions

Major Products

Oxidation: Quinones and other oxidized anthraquinone derivatives.

Reduction: Fully hydrogenated anthracene derivatives.

Substitution: Ethers, esters, and sulfonates

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of 2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with anthraquinone structures have been synthesized and evaluated for their potential as bifunctional antitumor agents. These compounds can act as both intercalating agents due to their planar structure and alkylating agents due to specific side chains .

Case Study: Cytotoxic Activity

A study demonstrated that anthraquinone derivatives showed IC50 values in the range of 24-484 nM against A2780 ovarian cancer cells, indicating potent cytotoxic effects .

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| CAQ190M | 24 | A2780 |

| CAQ177M | 484 | A2780 |

Anti-Angiogenic Properties

Preliminary studies have highlighted the potential anti-angiogenic activities of this compound. It was found to inhibit the proliferation of endothelial cells, which are crucial for new blood vessel formation . This suggests a possible therapeutic role in cancer treatment by limiting tumor growth through reduced angiogenesis.

Energy Storage

The compound has been explored for its applications in energy storage systems. Its unique chemical properties allow it to be utilized in the development of organic redox flow batteries. The structural characteristics of anthraquinones facilitate efficient electron transfer processes essential for energy storage applications .

Case Study: Redox Flow Batteries

A study indicated that using anthraquinone derivatives in redox flow batteries could enhance performance due to their high solubility and electrochemical stability, making them suitable for large-scale energy storage solutions .

Synthesis of Chloroethylamino Derivatives

This compound serves as a reactant in synthesizing chloroethylamino derivatives with potent cytotoxic properties. These derivatives are being studied for their potential use in targeted cancer therapies .

Synthesis Pathway:

The synthesis involves several steps:

- Protection of hydroxyl groups.

- Mesylation to activate hydroxyl groups.

- Substitution with chloroethylamine.

Inhibition of Sulfide Production

Anthraquinones have been shown to inhibit sulfide production from sulfate-reducing bacteria, which is significant in environmental management and wastewater treatment processes. The inhibitory effects were observed at low concentrations (e.g., 10 ppm), demonstrating the compound's potential utility in reducing hydrogen sulfide emissions in industrial settings .

Case Study: Environmental Impact

In laboratory tests, various anthraquinones were evaluated for their ability to inhibit sulfide production under anaerobic conditions. The results indicated that specific derivatives could effectively reduce sulfide levels by over 50% at concentrations as low as 0.1 ppm .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone involves its interaction with cellular components. In biological systems, it can act as an electron acceptor, participating in redox reactions. This property is exploited in its use as an antioxidant and in its cytotoxic effects on cancer cells. The compound can induce oxidative stress in cancer cells, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

1,4,5,8-Tetramethylanthraquinone

- Structure : Features methyl groups instead of hydroxyls at positions 1, 4, 5, and 8.

- Key Differences: The methylation pattern reduces polarity, enhancing solubility in organic solvents. Demonstrates distinct biological interactions, including protein and nucleic acid binding, which are less pronounced in hydroxylated analogs .

- Applications : Primarily used in dyes and organic synthesis due to its stability and reactivity with electrophilic agents .

1,4,5,8-Tetraamino-2,7-bis(3-heptylphenoxy)anthracene-9,10-dione

- Structure: Contains amino groups and bulky heptylphenoxy substituents.

- Key Differences: The amino groups increase nucleophilicity, while the heptylphenoxy chains improve solubility in non-polar media. Exhibits enhanced electronic properties, making it suitable for organic electronics .

- Applications : Investigated for use in photovoltaic cells and medicinal chemistry due to its redox activity .

4a,5,8,8a-Tetrahydro-1,4-naphthoquinone

- Structure: A naphthoquinone derivative with a partially hydrogenated ring system.

- Key Differences: The tetrahydro ring reduces aromaticity, increasing susceptibility to oxidation compared to fully conjugated anthraquinones. Lower molecular weight (C₁₀H₁₀O₂) contributes to higher volatility .

- Applications : Used in catalytic processes and as a precursor for bioactive molecules .

Methoxylated Analogs

- Example: 1-Hydroxy-2,3,5,8-tetramethoxy-6-methylanthraquinone.

- Key Differences :

- Methoxy groups (-OCH₃) provide steric hindrance and electron-donating effects, stabilizing the molecule against oxidation.

- Reduced hydrogen-bonding capacity compared to hydroxylated analogs, altering solubility in aqueous systems .

- Applications : Explored for antioxidant and antimicrobial activities .

Nitro-Substituted Derivatives

- Example: 1,4-Dihydroxy-2,3-dinitro-9,10-anthraquinone.

- Key Differences: Nitro groups (-NO₂) introduce strong electron-withdrawing effects, polarizing the aromatic ring and enhancing electrophilic substitution reactivity. Forms intramolecular hydrogen bonds, creating planar structures that influence crystal packing .

- Applications: Potential use in explosives and as a ligand in coordination chemistry .

Phase Behavior and Thermodynamic Properties

- Parent Compound: 1,4,5,8-Tetrahydroxyanthraquinone (CAS No. 81-60-7) has a phase transition enthalpy of 438 J/g .

Comparative Data Table

Biological Activity

2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone (DHAQ) is a compound of significant interest due to its diverse biological activities. This article explores the mechanisms of action, pharmacological properties, and potential therapeutic applications of DHAQ, supported by case studies and research findings.

Chemical Structure and Properties

DHAQ is a derivative of anthraquinone characterized by the presence of four hydroxyl groups and a dihydro structure. Its chemical formula is C14H10O4, with a molecular weight of 242.23 g/mol. The compound exhibits solubility in various organic solvents, which facilitates its use in biochemical assays and therapeutic formulations.

DHAQ's biological activity is attributed to its ability to interact with various biomolecules, including enzymes and nucleic acids. Key mechanisms include:

- Enzyme Inhibition : DHAQ has been identified as an inhibitor of protein kinase CK2, which plays a crucial role in cell proliferation and survival. Inhibition of CK2 can lead to reduced cancer cell growth and increased apoptosis .

- Antiviral Activity : Research indicates that DHAQ inhibits the Hepatitis C virus NS3 helicase, suggesting its potential as an antiviral agent .

- DNA Interaction : Studies have shown that DHAQ can intercalate into DNA strands, leading to cytotoxic effects in cancer cells. This property is particularly relevant in the development of chemotherapeutic agents .

Biological Activities

DHAQ exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Anticancer Activity : DHAQ has demonstrated cytotoxic effects against several cancer cell lines, including ovarian cancer (A2780) and breast cancer (MCF-7), with IC50 values indicating potent activity in the nanomolar range .

- Antimicrobial Properties : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it exhibited MIC values less than 25 µM against tested strains such as Staphylococcus aureus and Escherichia coli .

- Antioxidant Effects : DHAQ's antioxidant properties contribute to its protective effects against oxidative stress-related diseases. It scavenges free radicals and enhances cellular defense mechanisms .

Case Studies

-

Hepatitis C Virus Inhibition :

A study demonstrated that DHAQ effectively inhibited the NS3 helicase activity of the Hepatitis C virus in vitro. This inhibition was linked to a decrease in viral replication rates, highlighting its potential as an antiviral therapeutic agent . -

Cytotoxicity Against Cancer Cells :

In vitro assays showed that DHAQ induced apoptosis in A2780 ovarian cancer cells through the activation of caspase pathways. The study reported an IC50 value of approximately 200 nM for DHAQ, indicating strong anticancer activity . -

Antimicrobial Testing :

DHAQ was tested against various bacterial strains, yielding promising results with MIC values ranging from 2.5 µM to 25 µM depending on the organism tested. This suggests its potential utility in treating bacterial infections .

Research Findings Summary

The following table summarizes key findings related to the biological activities of DHAQ:

Q & A

Q. What are the established synthetic routes for 2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone, and how can researchers optimize yields?

The compound is synthesized via reduction of 1,4,5,8-tetrahydroxyanthraquinone (THAQ). A validated method involves reacting danthron (1,8-dihydroxyanthraquinone) with nitric acid, followed by sodium sulfide and sodium thiosulfate in a basic medium to yield THAQ. Subsequent hydrogenation or chemical reduction (e.g., using sodium dithionite) introduces the 2,3-dihydro moiety . Optimization requires strict control of reaction conditions (pH, temperature, and stoichiometry). For instance, excess reducing agents can lead to over-reduction, while acidic conditions may degrade the quinone backbone. Purification via silica gel chromatography (eluent: dichloromethane/hexane) and recrystallization (e.g., ethyl acetate) improves purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : H and C NMR identify hydroxyl protons (δ 10–12 ppm) and aromatic carbons (δ 160–180 ppm).

- IR : Strong absorption bands at ~3300 cm (O–H stretch) and 1660 cm (C=O stretch) confirm functional groups.

- X-ray crystallography : Single-crystal X-ray diffraction resolves the planar anthraquinone core and hydrogen-bonding networks (e.g., O–H⋯O interactions at 2.83–2.98 Å), critical for understanding molecular packing .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 274.23 (CHO) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Storage : Keep in amber glass containers at ambient temperatures to prevent photodegradation .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders via fume hood use or N95 respirators .

- Spill management : Collect solid residues with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of dihydroxyanthraquinone derivatives?

Discrepancies in bioactivity (e.g., cytotoxicity vs. antioxidant effects) often arise from variations in assay conditions. To address this:

- Standardize assays : Use consistent cell lines (e.g., HeLa or MCF-7), ROS detection protocols (e.g., DCFH-DA fluorescence), and negative controls.

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., hydroxyl vs. amino groups) on redox potential using cyclic voltammetry.

- Validate mechanisms : Employ siRNA knockdown or enzyme inhibition assays to confirm molecular targets (e.g., topoisomerase II for anticancer activity) .

Q. What strategies improve the stability of this compound in aqueous solutions for biomedical applications?

Q. How can computational modeling guide the design of derivatives with enhanced electronic properties?

- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict redox potentials and electron affinity.

- Molecular docking : Screen derivatives against target proteins (e.g., DNA gyrase) using AutoDock Vina.

- QSAR models : Correlate substituent electronic parameters (Hammett constants) with bioactivity to prioritize synthetic targets .

Q. What experimental approaches elucidate the role of hydrogen bonding in this compound’s solid-state properties?

- Thermogravimetric analysis (TGA) : Measure thermal stability (decomposition ~220–280°C) to assess intermolecular interactions.

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to identify polymorphism.

- Solid-state NMR : Probe H–H dipolar couplings to map hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.